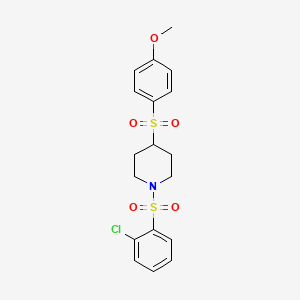

![molecular formula C22H27N3O3S B2955891 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-3,4-二甲氧基-N-甲基苯甲酰胺 CAS No. 392321-29-8](/img/structure/B2955891.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-3,4-二甲氧基-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

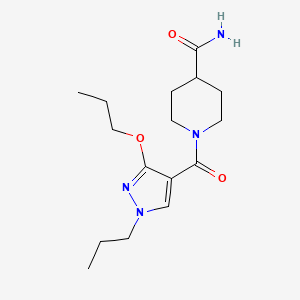

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group, a thiadiazole ring, and a benzamide moiety . The adamantyl group is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various cyclic secondary amines . For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another method involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . The ¹³C NMR spectrum of a similar compound, adamantyl chalcone, shows peaks at δ 127.1 attributed to carbon 2 and at 139.9 to carbon 3 .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other adamantyl derivatives. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another reaction involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar adamantane derivatives. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and remarkable properties .科学研究应用

金刚烷-噻二唑杂化物的非共价相互作用

一项关于金刚烷-1,3,4-噻二唑杂化物的研究,虽然没有直接提及 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-3,4-二甲氧基-N-甲基苯甲酰胺,但提供了对类似化合物的结构和相互作用特征的见解。使用分子量子理论 (QTAIM) 和赫希菲尔德表面分析对这些杂化物进行了晶体结构和非共价相互作用分析。此类研究对于理解金刚烷-噻二唑化合物在各种应用中的稳定性和反应性至关重要,包括药物设计和材料科学 (El-Emam 等人,2020)。

催化应用和配体行为

另一个研究领域涉及格拉布斯型复分解催化剂中的金刚烷基取代 N-杂环卡宾配体。虽然没有直接研究指定化合物,但本研究探讨了金刚烷基对催化效率的空间和电子效应。将金刚烷基引入催化剂可以显着影响其活性,为设计更有效的化学合成催化剂提供了一条途径 (Dinger、Nieczypor 和 Mol,2003)。

光化学和光物理性质

用金刚烷-噻二唑衍生物取代的锌酞菁的光化学和光物理性质突出了另一个应用领域。这些化合物表现出高单线态氧量子产率,使其成为癌症治疗中光动力疗法的潜在候选者。本研究强调了金刚烷-噻二唑化合物在为医学应用开发新的光敏剂方面的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

合成和生物活性

关于金刚烷-噻二唑化合物合成和评估的抗病毒活性的研究为其作为治疗剂的潜力提供了见解。虽然在亚毒性浓度下未观察到抗病毒作用,但对这些化合物的研究有助于更广泛地了解其化学行为和药物开发的潜力 (Kritsanida 等人,2002)。

抗菌和抗炎特性

1-金刚烷基-1,3,4-噻二唑衍生物的合成和体外评估的抗菌和抗炎活性说明了这些化合物的生物医学意义。某些衍生物对革兰氏阳性菌、革兰氏阴性菌和致病真菌白色念珠菌表现出显着的活性,突出了开发新的抗菌和抗炎剂的潜力 (Kadi 等人,2010)。

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWFYBQTXJBRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

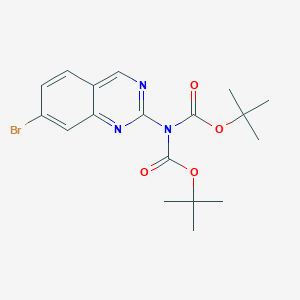

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)